molecular formula C20H21N3O3S2 B2510135 2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-N-propylacetamide CAS No. 950395-85-4

2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-N-propylacetamide

Cat. No. B2510135
CAS RN: 950395-85-4
M. Wt: 415.53
InChI Key: XSKLKOPUZCBNQJ-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, a heterocyclic organic compound. Imidazole derivatives have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of appropriate precursors under specific conditions. The exact method would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The compound’s structure can give insights into its properties and potential reactivity .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. This can provide information about its potential uses, stability, and safety .


Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability. These properties can affect how the compound can be stored and used .

Scientific Research Applications

Antibacterial Activity

  • Derivatives of acetamide, including compounds structurally related to "2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-N-propylacetamide", have been synthesized and found to possess significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antimicrobial Activity

  • Compounds containing the imidazole ring structure, akin to the compound , displayed good antimicrobial activity, with some showing high activity towards specific microbial strains (Fahim & Ismael, 2019).

Anticancer Activity

  • Derivatives of 1H-imidazol-2-ylthio acetamide exhibited potential anticancer activity against various human tumor cell lines. Certain compounds specifically showed high activity against melanoma-type cell lines (Duran & Demirayak, 2012).

Pharmacological Properties

  • Other compounds structurally similar to "2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-N-propylacetamide" have been evaluated for their potential as antimicrobial and antioxidant agents, demonstrating the broad applicability of this class of compounds in drug development (Naraboli & Biradar, 2017).

Molecular Docking Studies

  • Molecular docking studies of similar compounds have been conducted to ascertain their binding conformations and potential as drug candidates, particularly in the context of antimicrobial activity (Punia et al., 2021).

Mechanism of Action

If the compound has biological activity, studies would be conducted to determine how it interacts with biological systems. This could involve in vitro and in vivo studies .

Safety and Hazards

Safety studies would be conducted to determine if the compound is toxic or hazardous. This could involve in vitro toxicity testing, animal studies, and eventually, clinical trials in humans .

properties

IUPAC Name

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-2-13-21-17(24)14-27-19-20(28(25,26)16-11-7-4-8-12-16)23-18(22-19)15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKLKOPUZCBNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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